Unii-ffr4lwu87F
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Overview
Description
Unii-ffr4lwu87F, also known by its chemical name with the molecular formula C₁₀H₁₇NO₅S, is a compound with a molecular weight of 263.31. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Cilastatin EP Impurity E, also known as UNII-FFR4LWU87F, is primarily targeted at renal dehydropeptidase . This enzyme is responsible for the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 .
Mode of Action
Cilastatin acts as an inhibitor of renal dehydropeptidase . It prevents the degradation of antibiotics like imipenem, which are hydrolyzed by dehydropeptidase . By blocking the metabolism of these antibiotics, cilastatin enhances their antibacterial effect .
Biochemical Pathways
The primary biochemical pathway affected by cilastatin is the metabolism of certain antibiotics. By inhibiting renal dehydropeptidase, cilastatin prevents the breakdown of these antibiotics, thereby prolonging their action and enhancing their antibacterial effect .
Pharmacokinetics
The parent compound, cilastatin, is known to be used in combination with imipenem to prevent its metabolism .
Result of Action
The molecular and cellular effects of Cilastatin EP Impurity E’s action involve the inhibition of renal dehydropeptidase, leading to an enhanced antibacterial effect of certain antibiotics . It also disrupts the conversion of leukotriene D4 to leukotriene E4 .
Action Environment
Environmental factors such as oxygen levels, water content, particle shape, and particle size can significantly affect the stability of cilastatin . For instance, free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .
Preparation Methods
The preparation of Unii-ffr4lwu87F involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale organic synthesis techniques, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Unii-ffr4lwu87F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Unii-ffr4lwu87F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Unii-ffr4lwu87F can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Unii-fys6T7F842: A fully human monoclonal antibody designed to bind specifically to tumor necrosis factor-alpha.
Anifrolumab: A monoclonal antibody used for the treatment of systemic lupus erythematosus, which binds to the type I interferon receptor
This compound is unique due to its specific molecular structure and the range of applications it supports, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAOQOWXVDEARX-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174657-07-8 |
Source
|
Record name | 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.